Differentiation by Lipophilicity: logP Comparison for 4-Halo-2,6-diphenylpyridines
The calculated partition coefficient (XlogP) for 4-(4-Fluorophenyl)-2,6-diphenylpyridine (5.9) is lower than that of its chloro- and unsubstituted analogs, indicating reduced lipophilicity . This property directly influences solubility, membrane permeability, and the potential for non-specific binding, making it a differentiator in applications ranging from medicinal chemistry to material science formulation [1].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, XlogP) |
|---|---|
| Target Compound Data | 5.9 |
| Comparator Or Baseline | 4-(4-Chlorophenyl)-2,6-diphenylpyridine (XlogP = 6.4) and 4-Phenyl-2,6-diphenylpyridine (2,4,6-triphenylpyridine, XlogP = 6.6) |
| Quantified Difference | Difference of -0.5 to -0.7 logP units |
| Conditions | Calculated values based on standard XlogP models; not an experimental measurement. |
Why This Matters
A lower logP indicates enhanced aqueous compatibility, which can be critical for achieving desired solubility profiles in biological assays or for controlling intermolecular interactions during device fabrication.
- [1] PubChem. (n.d.). 2,4,6-Triphenylpyridine. XLogP3-AA: 6.6. View Source
